Sodium nifurstyrenate (CAS 54992-23-3) is a synthetic nitrofuran-derived antimicrobial agent characterized by a trans (E) configuration between a 5-nitrofuran ring and a styrenyl benzoate moiety [1]. Synthesized as the sodium salt of nifurstyrenic acid, it presents as a crystalline powder engineered specifically for high aqueous solubility[1]. In veterinary and aquaculture research, it is utilized for its established DNA-disrupting mechanism following intracellular enzymatic reduction[2]. Its primary procurement value lies in its rapid dissolution profile for aquatic formulations and its distinct bactericidal kinetics against Gram-positive pathogens like Streptococcus species, differentiating it from conventional bacteriostatic treatments [3].
Substituting sodium nifurstyrenate with its free acid counterpart (nifurstyrenic acid) or common broad-spectrum antibiotics like oxytetracycline severely compromises formulation efficacy and treatment kinetics [1]. The free acid exhibits poor aqueous solubility, making it unsuitable for uniform dissolution in large-volume aquatic baths or precise dosing in laboratory models[1]. Furthermore, replacing it with oxytetracycline or chloramphenicol shifts the mechanism from bactericidal to bacteriostatic, allowing pathogen persistence in aquatic models [2]. Additionally, oxytetracycline frequently chelates with calcium and magnesium in marine environments, inactivating up to 95% of the drug, a limitation bypassed by the stable sodium nifurstyrenate structure [3].
Sodium nifurstyrenate is synthesized as the organic sodium salt of nifurstyrenic acid to overcome the severe solubility limitations of the free acid form [1]. This structural modification ensures rapid and complete dissolution in aqueous media, which is critical for uniform dosing in aquatic bath treatments and in vitro broth assays [1].
| Evidence Dimension | Aqueous dissolution suitability |
| Target Compound Data | Highly soluble sodium salt form |
| Comparator Or Baseline | Nifurstyrenic acid (poorly soluble free acid) |
| Quantified Difference | Enables direct aqueous administration without organic co-solvents |
| Conditions | Aqueous formulation for veterinary and laboratory use |
Procurement of the sodium salt eliminates the need for complex solubilization protocols or organic solvents, ensuring immediate bioavailability in aquatic models.
In time-kill assays against Streptococcus sp. isolated from cultured yellowtail, sodium nifurstyrenate demonstrated bactericidal activity, whereas common comparators failed to clear the pathogen [1]. Sodium nifurstyrenate achieved complete bactericidal effect at 5 µg/mL within 8 hours, while both chloramphenicol and tetracycline remained merely bacteriostatic even at an elevated concentration of 10 µg/mL over 24 hours [1].
| Evidence Dimension | Bactericidal activity threshold and time |
| Target Compound Data | Bactericidal at 5 µg/mL within 8 hours |
| Comparator Or Baseline | Chloramphenicol and Tetracycline (No bactericidal effect at 10 µg/mL for 24 hours) |
| Quantified Difference | Complete bactericidal action at half the concentration and one-third the time compared to bacteriostatic alternatives |
| Conditions | In vitro time-kill assay against Streptococcus sp. |
Selecting this compound ensures rapid pathogen eradication rather than mere growth suppression, which is critical for acute infection models.
Quantitative susceptibility testing reveals that sodium nifurstyrenate possesses a lower Minimum Inhibitory Concentration (MIC) against Streptococcus sp. compared to chloramphenicol [1]. The MIC for sodium nifurstyrenate ranges from 0.15 to 0.62 µg/mL, whereas chloramphenicol requires 1.2 to 2.5 µg/mL to achieve the same inhibitory effect [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 0.15 - 0.62 µg/mL |
| Comparator Or Baseline | Chloramphenicol (1.2 - 2.5 µg/mL) |
| Quantified Difference | 2- to 16-fold lower MIC for sodium nifurstyrenate |
| Conditions | In vitro susceptibility testing against Streptococcus sp. |
The significantly lower MIC allows for reduced dosing requirements, minimizing material consumption and off-target toxicity in experimental models.
When applied in brackish or marine water models, broad-spectrum alternatives like oxytetracycline suffer from severe environmental inactivation [1]. Oxytetracycline binds with calcium and magnesium in seawater, forming complexes that inactivate up to 95% of the drug's efficacy [1]. In contrast, sodium nifurstyrenate maintains its structural integrity and antimicrobial activity in these divalent cation-rich environments[1].
| Evidence Dimension | Active drug availability in seawater |
| Target Compound Data | Maintains efficacy without significant divalent cation chelation |
| Comparator Or Baseline | Oxytetracycline (~95% efficacy loss due to Ca/Mg binding) |
| Quantified Difference | Avoidance of the 95% inactivation rate seen with oxytetracycline |
| Conditions | Brackish and marine water environments |
For marine and aquaculture research, this compound guarantees reliable dosing and bioavailability where standard tetracyclines are rendered inert.
Due to its high aqueous solubility as a sodium salt, sodium nifurstyrenate is a highly functional active pharmaceutical ingredient (API) for developing bath treatments in marine aquaculture [1]. It bypasses the severe solubility bottlenecks of nifurstyrenic acid and the 95% inactivation rate that plagues oxytetracycline in seawater[2].
Its proven bactericidal kinetics at low concentrations make it an essential positive control in in vitro and in vivo models targeting Streptococcus iniae and Lactococcus garvieae[3]. It is specifically selected for acute infection studies where bacteriostatic agents like chloramphenicol fail to clear the pathogen burden within the required 8-to-24-hour window [3].
As a well-characterized nitrofuran, sodium nifurstyrenate is utilized in metabolic studies investigating NADPH-dependent cytosolic reduction pathways in animal and fish models [4]. Its distinct structural profile makes it a valuable substrate for evaluating the biotransformation of veterinary antimicrobials and the formation of cyano-pentenone metabolites [4].